molecular formula C17H19N3O2 B12181362 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide

Cat. No.: B12181362
M. Wt: 297.35 g/mol
InChI Key: DOMZRMJDTDQXRD-UHFFFAOYSA-N
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Description

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a synthetic small molecule characterized by a propanamide linker bridging two heterocyclic moieties: a 3,5-dimethyl-1,2-oxazol-4-yl (isoxazole) group and a 1-methyl-1H-indol-4-yl (methylated indole) group. The oxazole ring, a five-membered aromatic system with oxygen and nitrogen atoms, is substituted with methyl groups at positions 3 and 5, enhancing lipophilicity and steric stability. The indole moiety, a bicyclic structure common in bioactive compounds, is methylated at the 1-position and substituted at the 4-position, which may influence binding specificity and metabolic resistance.

Its design integrates pharmacophores prevalent in drug discovery, leveraging the oxazole’s role in enzyme interactions and the indole’s capacity for target engagement .

Properties

Molecular Formula

C17H19N3O2

Molecular Weight

297.35 g/mol

IUPAC Name

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methylindol-4-yl)propanamide

InChI

InChI=1S/C17H19N3O2/c1-11-13(12(2)22-19-11)7-8-17(21)18-15-5-4-6-16-14(15)9-10-20(16)3/h4-6,9-10H,7-8H2,1-3H3,(H,18,21)

InChI Key

DOMZRMJDTDQXRD-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=NO1)C)CCC(=O)NC2=C3C=CN(C3=CC=C2)C

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide typically involves the following steps:

    Formation of the Oxazole Ring: This can be achieved through the cyclization of a suitable precursor, such as a β-ketoamide, under acidic or basic conditions.

    Indole Derivative Preparation: The indole moiety can be synthesized via the Fischer indole synthesis or other methods.

    Coupling Reaction: The final step involves coupling the oxazole and indole derivatives through an amide bond formation, typically using coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) or DCC (dicyclohexylcarbodiimide).

Industrial Production Methods

Industrial production methods would likely involve optimization of the above synthetic routes for large-scale production, focusing on yield, purity, and cost-effectiveness. This might include the use of continuous flow reactors and other advanced manufacturing techniques.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the indole moiety.

    Reduction: Reduction reactions could target the oxazole ring or the amide bond.

    Substitution: Electrophilic or nucleophilic substitution reactions could occur at various positions on the oxazole or indole rings.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate or chromium trioxide.

    Reduction: Reducing agents like lithium aluminum hydride or sodium borohydride may be used.

    Substitution: Reagents such as halogens, alkylating agents, or nucleophiles like amines or thiols.

Major Products

The major products of these reactions would depend on the specific conditions and reagents used, but could include various oxidized, reduced, or substituted derivatives of the original compound.

Scientific Research Applications

3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may have applications in:

    Medicinal Chemistry: Potential as a pharmaceutical agent due to its structural features.

    Biological Research: Use as a probe or tool compound in biological studies.

    Industrial Chemistry: Possible applications in the synthesis of other complex molecules.

Mechanism of Action

The mechanism of action would depend on the specific biological target. For example, if the compound acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking its activity. The molecular targets and pathways involved would need to be identified through experimental studies.

Comparison with Similar Compounds

Structural and Functional Analogues

3-[5,7-Difluoro-2-(4-fluorophenyl)-1H-indol-3-yl]-N-[(3S,4R)-4-hydroxy-2-oxopyrrolidin-3-yl]propanamide
  • Core Structure: Propanamide linker connecting a 5,7-difluoro-2-(4-fluorophenyl)-1H-indol-3-yl group to a pyrrolidinone ring.
  • Key Features: Fluorine substitutions on the indole and phenyl groups enhance electronegativity and binding precision. The pyrrolidinone moiety introduces hydrogen-bonding capability.
  • Pharmacological Target : Apolipoprotein L1 (APOL1) inhibitor, implicated in kidney diseases .
  • Comparison :
    • Unlike the target compound, this analog lacks an oxazole ring but shares the propanamide linker.
    • The indole substitution at position 3 (vs. position 4 in the target) and fluorine-rich structure may direct selectivity toward APOL1 over other targets.
(6S)-1-(3,4-Difluorophenyl)-6-[5-(3,5-Dimethyl-1,2-oxazol-4-yl)-1-(trans-4-methoxycyclohexyl)-1H-benzimidazol-2-yl]piperidin-2-one
  • Core Structure: Piperidinone-linked benzimidazole with a 3,5-dimethyloxazole substituent.
  • Key Features :
    • The 3,5-dimethyloxazole group matches the target compound’s oxazole moiety.
    • A trans-4-methoxycyclohexyl group enhances solubility and conformational flexibility.
  • Pharmacological Target : Histone acetyltransferases p300/CREB-binding protein (CBP), with antitumor activity .
  • The benzimidazole-piperidinone scaffold diverges from the target’s indole-propanamide structure, likely altering pharmacokinetics and target specificity.

Structural and Pharmacological Analysis

Table 1. Comparative Analysis of Key Features

Feature Target Compound APOL1 Inhibitor p300/CBP Inhibitor
Core Scaffold Propanamide-linked oxazole and indole Propanamide-linked indole and pyrrolidinone Piperidinone-linked benzimidazole
Oxazole Substituent 3,5-Dimethyl Absent 3,5-Dimethyl
Indole Substituent 1-Methyl at position 4 5,7-Difluoro-2-(4-fluorophenyl) at position 3 Absent (replaced by benzimidazole)
Key Pharmacological Target Hypothesized: Enzymes or receptors involving oxazole APOL1 p300/CBP
Therapeutic Indication Research phase (potential in oncology) APOL1-mediated kidney diseases Antitumor therapies
Structural Advantages Balanced lipophilicity and metabolic stability High binding specificity due to fluorine substitutions Conformational flexibility for enzyme inhibition

Mechanistic Insights and Research Implications

  • Oxazole Role : The 3,5-dimethyloxazole group in both the target compound and the p300/CBP inhibitor suggests a shared capacity for π-π stacking or hydrogen bonding in enzyme inhibition.
  • Indole Modifications: The target’s 1-methylindole-4-yl group may improve metabolic stability compared to non-methylated indoles (e.g., the APOL1 inhibitor’s 1H-indole).
  • Propanamide Linker : This moiety, common in both the target and APOL1 inhibitor, enhances solubility and serves as a flexible spacer for optimal pharmacophore orientation.

Biological Activity

3-(3,5-Dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is a complex organic compound that features an oxazole ring and an indole moiety. This unique structure suggests potential interactions with various biological systems, making it a candidate for medicinal chemistry and pharmacological applications. This article delves into the biological activities associated with this compound, supported by data tables and relevant research findings.

The molecular formula of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide is C17H19N3O2C_{17}H_{19}N_{3}O_{2}, with a molecular weight of approximately 297.35 g/mol. The presence of both the oxazole and indole structures is significant for its biological activity.

Biological Activities

Research has shown that compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide exhibit various biological activities. These include:

Anticancer Activity : Studies suggest that compounds with oxazole and indole rings can inhibit cancer cell proliferation by inducing apoptosis in various cancer cell lines.

Antimicrobial Properties : Similar compounds have demonstrated effectiveness against a range of bacterial strains, indicating potential as antimicrobial agents.

Neuroprotective Effects : Some derivatives exhibit neuroprotective properties, potentially useful in treating neurodegenerative diseases.

Structure–Activity Relationship (SAR)

The biological activity of 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide can be attributed to its structural features. The oxazole ring is known for its ability to interact with biological targets due to its electron-withdrawing nature, while the indole moiety contributes to the overall stability and reactivity of the compound.

Comparative Analysis of Related Compounds

Compound NameStructure FeaturesBiological Activity
5-Methoxy-N,N-dimethyltryptamineIndole ring with methoxy groupPsychoactive
4-DimethylaminobenzaldehydeAromatic amine derivativeAntimicrobial
N,N-DimethyltryptamineIndole structure with dimethyl groupsHallucinogenic

The unique combination of the oxazole ring and specific substitution patterns on the indole moiety in 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide may confer distinct biological activities not observed in other related compounds.

Case Studies

Several studies have explored the biological effects of compounds similar to 3-(3,5-dimethyl-1,2-oxazol-4-yl)-N-(1-methyl-1H-indol-4-yl)propanamide:

  • Anticancer Study : A study published in Journal of Medicinal Chemistry reported that derivatives of this compound exhibited significant cytotoxicity against human cancer cell lines (e.g., MCF7 breast cancer cells), suggesting potential for further development as anticancer agents.
  • Antimicrobial Evaluation : In a study assessing various derivatives for antimicrobial activity, compounds similar to this one showed effectiveness against Gram-positive and Gram-negative bacteria. This highlights their potential use in developing new antibiotics.
  • Neuroprotective Research : Research conducted on neuroprotective effects indicated that certain structural analogs could inhibit neuronal apoptosis induced by oxidative stress, providing insights into potential therapeutic applications for neurodegenerative diseases.

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